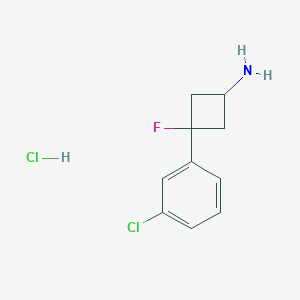

3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride

Overview

Description

3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride, also known by its chemical formula C10H11ClFN_HCl**, is a synthetic compound with potential pharmacological properties. It belongs to the class of piperazines , which have diverse applications in both legal and illicit contexts .

Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of diethanolamine with thionyl chloride to yield the intermediate 3-(3-chlorophenyl)-3-fluorocyclobutan-1-amine . The subsequent addition of hydrochloric acid forms the hydrochloride salt .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutan ring with a 3-chlorophenyl group and a 3-fluoro substituent. The hydrochloride salt contributes to its solubility and stability .

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in nucleophilic substitution reactions, form complexes with metal ions, and undergo acid-base reactions. Further investigation is needed to explore its reactivity in detail .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride is closely related to a family of compounds known for their versatility in chemical synthesis. For instance, compounds similar to 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine have been synthesized and explored for their antibacterial and antioxidant activities. The synthesis involves reducing specific nitriles with lithium aluminium hydride (LiAlH4) and further reactions with aromatic and heterocyclic aldehydes. These compounds have shown significant antibacterial activity, although they are not particularly effective in neutralizing superoxide radicals (Н. С. Арутюнян et al., 2012).

Synthetic Methodologies

A novel synthetic approach towards 3-(chloromethyl)cyclobutanone, a related compound, underscores the broader synthetic utility of the cyclobutane framework. This approach facilitates the synthesis of 2,4-methanoproline analogues through an addition-intramolecular substitution sequence, highlighting the compound's potential as a building block for more complex molecules (T. Rammeloo, C. Stevens, & N. De Kimpe*, 2002).

Tumor Imaging and Diagnosis

Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), sharing structural motifs with 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine, was synthesized as a tumor-avid amino acid for positron emission tomography (PET) imaging. This tracer demonstrates the potential of fluorocyclobutane derivatives in diagnostic imaging, specifically in tumor delineation, showcasing the clinical relevance of these compounds (T. Shoup & M. Goodman, 1999).

Medicinal Chemistry and Drug Design

The structural and chemical properties of compounds like this compound offer significant potential in drug design and development. For example, derivatives of aminocyclobutanes have been investigated for their anti-influenza virus activity, leading to the identification of novel agents with promising therapeutic profiles (M. Oka et al., 2001).

Mechanism of Action

Properties

IUPAC Name |

3-(3-chlorophenyl)-3-fluorocyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN.ClH/c11-8-3-1-2-7(4-8)10(12)5-9(13)6-10;/h1-4,9H,5-6,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQXPWSAHHBXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC(=CC=C2)Cl)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

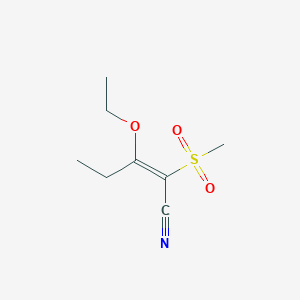

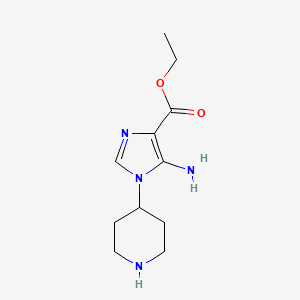

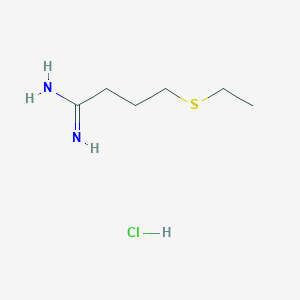

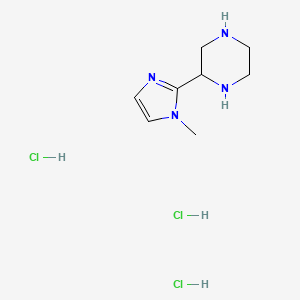

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,6,7,8,9-hexahydro-2H-pyrimido[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid](/img/structure/B1433473.png)

![Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1433474.png)

![2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B1433485.png)

![1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1433486.png)